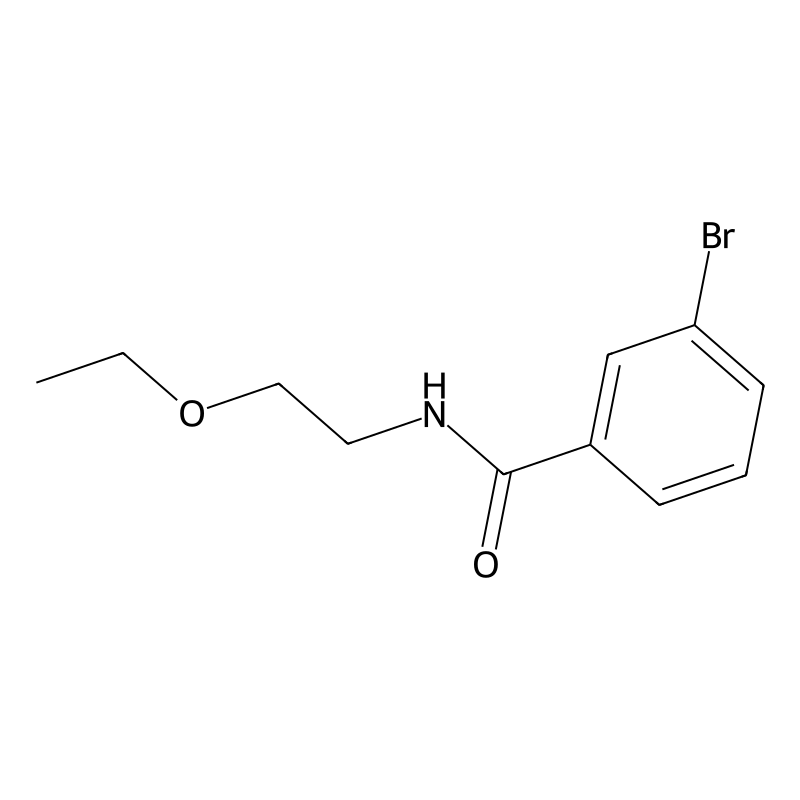

3-bromo-N-(2-ethoxyethyl)benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-bromo-N-(2-ethoxyethyl)benzamide is an organic compound that belongs to the class of benzamides. Its molecular formula is , and it has a molecular weight of approximately 272.14 g/mol. The compound features a bromine atom at the third position of the benzamide core, which is further substituted with a 2-ethoxyethyl group. This unique structure imparts distinctive chemical and physical properties, making it a subject of interest in various fields of research, particularly in medicinal chemistry and material science.

Chemical Databases:

Chemical Suppliers:

Scientific Literature Search:

- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

- Oxidation Reactions: The compound may undergo oxidation, potentially altering the furan or benzamide functionalities.

- Reduction Reactions: The carbonyl group in the benzamide structure can be reduced to form amines or alcohols.

These reactions highlight the compound's versatility in synthetic organic chemistry, allowing for the generation of various derivatives with potential applications.

- Antimicrobial Activity: Compounds with brominated benzamide structures often exhibit activity against bacteria and fungi.

- Anticancer Properties: Some benzamide derivatives have been investigated for their ability to inhibit cancer cell proliferation.

Further experimental studies are needed to elucidate the specific molecular targets and biological pathways influenced by this compound.

The synthesis of 3-bromo-N-(2-ethoxyethyl)benzamide typically involves several steps:

- Bromination of Benzamide: The starting material, benzamide, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst to introduce the bromine atom at the third position.

- Formation of 2-Ethoxyethylamine: This intermediate can be synthesized from ethylene oxide and ethanolamine.

- Amidation Reaction: The brominated benzamide is reacted with 2-ethoxyethylamine under coupling conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC), to yield the final product.

This multi-step synthesis illustrates the complexity involved in producing this compound and highlights its potential for further derivatization.

3-bromo-N-(2-ethoxyethyl)benzamide has potential applications in:

- Medicinal Chemistry: As a lead compound for developing new pharmaceuticals, particularly those targeting bacterial infections or cancer.

- Material Science: Its unique chemical properties may allow for use in developing novel materials with specific functionalities.

The exact applications depend on ongoing research and development efforts focused on this compound and its derivatives.

Several compounds share structural similarities with 3-bromo-N-(2-ethoxyethyl)benzamide. These include:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 3-bromo-N-(furan-2-ylmethyl)-N-(2-methoxyethyl)benzamide | Furan ring at position 2 | Different heterocyclic structure |

| 3-bromo-N-(thiophen-3-ylmethyl)-N-(2-methoxyethyl)benzamide | Thiophene ring instead of furan | Different heterocyclic structure |

| 4-amino-3-bromo-N-(2-ethoxyethyl)benzamide | Amino group at position 4 | Additional functional group |

Uniqueness

3-bromo-N-(2-ethoxyethyl)benzamide stands out due to its specific combination of substituents, which imparts unique chemical and physical properties not found in its analogs. The presence of both bromine and the ethoxyethyl group allows for diverse reactivity patterns and potential biological activities, making it a valuable compound for further study in both synthetic chemistry and pharmacology.